3-(2-Amino-1,3-thiazol-4-yl)phenol
Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)phenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles. It features a thiazole ring substituted at the 2 and 4 positions with an amino group and a phenol group, respectively.
Mechanism of Action
Target of Action
Similar thiazole derivatives have been found to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.
Mode of Action
Related thiazole compounds have been found to inhibit the enzyme leukotriene a-4 hydrolase , which plays a crucial role in the inflammatory response. This suggests that 3-(2-Amino-1,3-thiazol-4-yl)phenol may also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Given the potential antibacterial activity of similar thiazole compounds , it is plausible that this compound may interfere with bacterial cell wall synthesis or other essential bacterial processes.
Result of Action
Related thiazole compounds have been found to exhibit anti-inflammatory and analgesic activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been reported to interact with various biomolecules . For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol typically involves the reaction of 2-aminothiazole with phenol under specific conditions. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylthiazole
- 2-Amino-4-methylthiazole
- 2-Amino-4-chlorothiazole
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTSMWRMFXIWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363508 | |
Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155983-86-1 | |
Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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